molecular formula C11H13N3NaO5S3+ B14001434 1-[[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]amino]ethanesulfonic acid CAS No. 38114-83-9

1-[[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]amino]ethanesulfonic acid

Cat. No.: B14001434
CAS No.: 38114-83-9
M. Wt: 386.4 g/mol
InChI Key: UGNOWUONKMAJRW-UHFFFAOYSA-N
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Description

1-[[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]amino]ethanesulfonic acid is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 1-[[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]amino]ethanesulfonic acid typically involves the reaction of thiazole derivatives with sulfonamide groups. The synthetic route often includes the following steps:

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-[[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]amino]ethanesulfonic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]amino]ethanesulfonic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex thiazole derivatives with potential biological activities.

    Biology: The compound is studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.

    Medicine: Research focuses on its potential as an anticancer agent, given its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the development of dyes, pigments, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of 1-[[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]amino]ethanesulfonic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-[[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]amino]ethanesulfonic acid can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific combination of the thiazole ring with the ethanesulfonic acid group, which imparts distinct chemical and biological properties.

Properties

CAS No.

38114-83-9

Molecular Formula

C11H13N3NaO5S3+

Molecular Weight

386.4 g/mol

IUPAC Name

sodium;1-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]ethanesulfonic acid

InChI

InChI=1S/C11H13N3O5S3.Na/c1-8(22(17,18)19)13-9-2-4-10(5-3-9)21(15,16)14-11-12-6-7-20-11;/h2-8,13H,1H3,(H,12,14)(H,17,18,19);/q;+1

InChI Key

UGNOWUONKMAJRW-UHFFFAOYSA-N

Canonical SMILES

CC(NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)S(=O)(=O)O.[Na+]

Origin of Product

United States

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